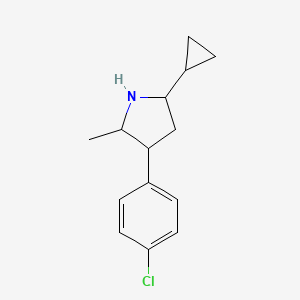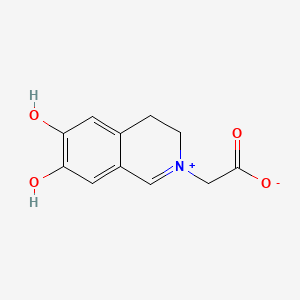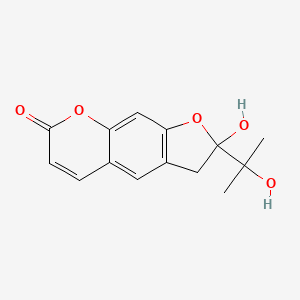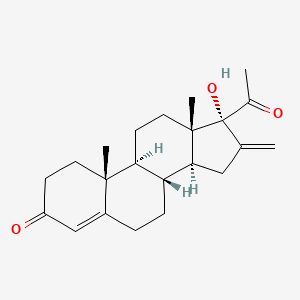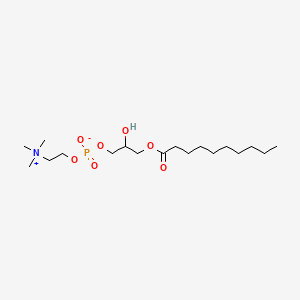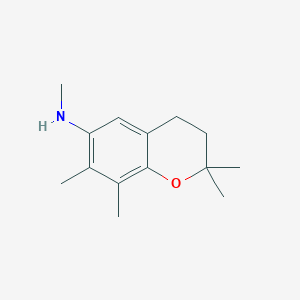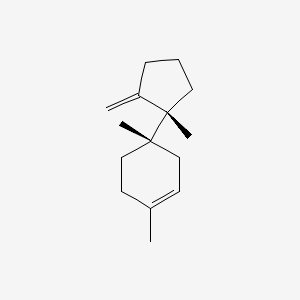
Trichodiene
Vue d'ensemble
Description
Trichodiene is a sesquiterpene, a natural product found in Trichothecium roseum, Fusarium culmorum, and Fusarium sporotrichioides . It is synthesized from the secondary metabolite farnesyl pyrophosphate .
Synthesis Analysis
Trichodiene is synthesized from farnesyl pyrophosphate through the activity of trichodiene synthases, encoded by the TRI5 gene . An improved diastereoselective synthesis of trichodiene has been reported .Molecular Structure Analysis
The molecular structure of Trichodiene has been analyzed using x-ray crystal structure of recombinant trichodiene synthase from Fusarium sporotrichioides . The conserved residues involved in the catalytic activity of the protein have been identified .Chemical Reactions Analysis
Trichodiene synthase catalyzes the cyclization of farnesyl diphosphate (FPP) to form the bicyclic sesquiterpene hydrocarbon trichodiene . The enzyme contains two metal ion-binding motifs required for the cyclization of farnesyl diphosphate .Physical And Chemical Properties Analysis
Trichodiene has a molecular weight of 204.35 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
1. Genome Mining of Fungal Unique Trichodiene Synthase-like Sesquiterpene Synthases Trichodiene synthase-like sesquiterpene synthase (TDTS) is a fungi-specific STS family that may catalyze the biosynthesis of complex and diverse sesquiterpenes . This research presents a new avenue for the genome mining of fungal sesquiterpenoids .
Biosynthesis of Trichothecene Toxins
Trichodiene is post-modified to generate well-known trichothecene mycotoxins such as deoxynivalenol and T-2 . The genetic and biochemical pathways required for trichothecene biosynthesis in several species of the fungi Fusarium and Trichoderma have been elucidated .
3. Evolution of Trichothecene Biosynthetic (TRI) Genes Phylogenetic and functional analyses of trichothecene biosynthetic (TRI) genes from fungi in multiple genera have provided insights into how acquisition, loss, and changes in functions of TRI genes have given rise to the diversity of trichothecene structures .
Diversification of Trichothecene Structures
Over 200 structurally distinct trichothecene analogs have been described, all sharing a core structure consisting of a four-ring nucleus known as 12,13-epoxytrichothec-9-ene . This structure can be substituted at various positions with hydroxyl, acyl, or keto groups to give rise to the diversity of trichothecene structures .
5. Role of Trichothecenes in Plant Pathogenesis Insight into the role of trichothecenes in plant pathogenesis of Fusarium species points to a possible driver of trichothecene structural diversification .
6. Detoxification of Trichothecenes by Plant Glucosyltransferases Plant glucosyltransferases can detoxify the toxins by glycosylating them . Because the glucosyltransferases can have substrate specificity, changes in trichothecene structures produced by a fungus could allow it to evade detoxification by the plant enzymes .
Mécanisme D'action
Target of Action
Trichodiene is a terpenoid toxin produced by multiple genera of fungi, including species of Trichoderma . The primary target of trichodiene is the protein synthesis machinery of cells . The compound acts by inhibiting protein biosynthesis , which is a crucial process for cell growth and function.
Mode of Action
The mode of action of trichodiene involves its interaction with the protein synthesis machinery of cells. The compound binds to the ribosomes, the cellular components responsible for protein synthesis . This binding inhibits the process of protein synthesis, leading to a decrease in the production of proteins within the cell .
Biochemical Pathways
Trichodiene affects the biochemical pathway of protein synthesis. It is produced through the trichothecene biosynthetic pathway, which begins with the cyclization of the primary metabolite farnesyl diphosphate (FDP) to form trichodiene . This reaction is catalyzed by the enzyme trichodiene synthase . The formation of trichodiene is the first committed step in the biosynthesis of trichothecenes , a family of toxins that act by inhibiting protein biosynthesis .
Pharmacokinetics
Like other terpenoid toxins, it is likely that trichodiene is absorbed in the gastrointestinal tract following ingestion . The compound may then be distributed throughout the body, where it can interact with its targets . Metabolism of trichodiene would likely involve enzymatic reactions, potentially leading to the formation of metabolites with different properties . Finally, trichodiene and its metabolites would be excreted from the body .
Result of Action
The primary result of trichodiene’s action is the inhibition of protein synthesis . This can lead to a variety of cellular effects, as proteins are crucial for many cellular processes. For example, proteins are involved in cell structure, function, and regulation. Therefore, the inhibition of protein synthesis by trichodiene can disrupt normal cellular function and lead to cell death .
Action Environment
The action of trichodiene can be influenced by various environmental factors. For instance, climatic and agronomic changes that encourage fungal growth can lead to an increase in trichodiene production . Furthermore, the geographical distribution of trichodiene-producing fungi is related to temperature requirements . Therefore, environmental conditions can influence the production, action, efficacy, and stability of trichodiene .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSTROSSKYYNK-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@](CC1)(C)[C@]2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318181 | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28624-60-4 | |
| Record name | Trichodiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichodiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028624604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHODIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697ERP55B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)
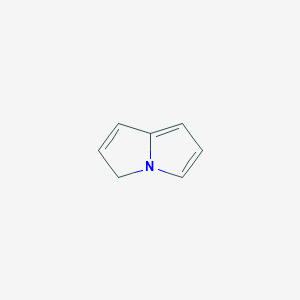

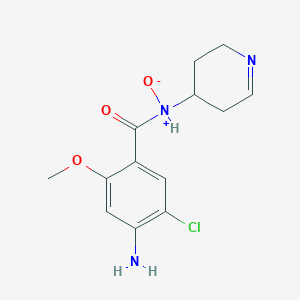
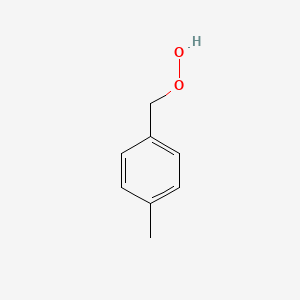
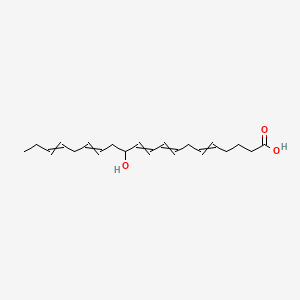
![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
